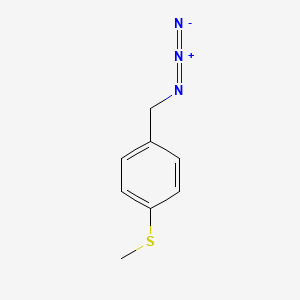
4-(Methylthio)benzylazide
Cat. No. B8577798
M. Wt: 179.24 g/mol
InChI Key: JMDDLYOZAPJBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05116833
Procedure details


A cold (5° C.) solution of 4-methylthiobenzyl alcohol (3.0 g, 19.45 mmol) in CH2Cl2 (60 mL) was treated with triethylamine (2.17 g, 21.4 mmol) and methanesulfonyl chloride (2.45 g, 21.4 mmol). The mixture was stirred for 1 h, then diluted with Et2O and filtered. The filtrate was evaporated to dryness, redissolved in CH3CN and treated with NaN3 (1.52 g, 23.34 mmol) and (Bu)4NCl (0.150 g). The mixture was stirred at room temperature for 18 h, then diluted with ethyl acetate and washed successively with water, dilute NaHCO3 and brine, dried (MgSO4), and finally evaporated. The crude compound was purified by silica gel chromatography (eluted with petroleum ether and CH2Cl2) to afford 2.79 g (80.0%) of the title product as a mobile oil.








Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]O)=[CH:5][CH:4]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.[N-:23]=[N+:24]=[N-:25].[Na+]>C(Cl)Cl.CCOCC.[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-].C(OCC)(=O)C>[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:23]=[N+:24]=[N-:25])=[CH:5][CH:4]=1 |f:3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CSC1=CC=C(CO)C=C1
|
|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2.45 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in CH3CN
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 18 h
|
|
Duration
|
18 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with water, dilute NaHCO3 and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finally evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude compound was purified by silica gel chromatography (eluted with petroleum ether and CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=CC=C(CN=[N+]=[N-])C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.79 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
